molecular formula C25H20F2N4O2S B2577754 N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115439-82-1

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2577754
CAS No.: 1115439-82-1
M. Wt: 478.52
InChI Key: INWHPSZFYFJTJJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a difluorophenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the difluorophenyl group, and the attachment of the benzyl group. Common reagents used in these reactions include benzyl chloride, 2,5-difluoroaniline, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or imidazoles.

Scientific Research Applications

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • N-(4-fluorophenyl)-3-bromobenzamide
  • N-benzyl-3-(alpha-D-galactopyranosyloxy)benzamide

Uniqueness

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the presence of both the difluorophenyl group and the imidazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-9-10-21(27)22(14-19)30-23(32)16-34-25-28-11-12-31(25)20-8-4-7-18(13-20)24(33)29-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHPSZFYFJTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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